REACTION_CXSMILES
|
[CH2:1]([N:3]([N:10]=O)C(N[N+]([O-])=O)=N)[CH3:2].[OH-].[K+].[NH2:14][C:15]1[N:19]([C@@H:20]2[O:26][C@H:25]([CH2:27][OH:28])[C@@H:23]([OH:24])[C@H:21]2[OH:22])[CH:18]=[N:17][C:16]=1[C:29]([NH2:31])=[O:30].O.O.[Sn](Cl)Cl>CCOCC.CN(C)C=O.CO.O>[N+:3](=[CH:1][CH3:2])=[N-:10].[NH2:14][C:15]1[N:19]([C@@H:20]2[O:26][C@H:25]([CH2:27][OH:28])[C@@H:23]([OH:24])[C@H:21]2[O:22][CH2:1][CH3:2])[CH:18]=[N:17][C:16]=1[C:29]([NH2:31])=[O:30] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(=N)N[N+](=O)[O-])N=O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
NC1=C(N=CN1[C@H]1[C@H](O)[C@H](O)[C@H](O1)CO)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
followed by distillation
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
to maintain solubility
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
CUSTOM
|
Details
|
to remove a trace precipitate
|
Type
|
CUSTOM
|
Details
|
evaporated to a yellow syrup
|
Type
|
CUSTOM
|
Details
|
The syrup was chromatographed on silica gel
|
Type
|
CUSTOM
|
Details
|
collecting the major product
|
Type
|
CUSTOM
|
Details
|
The appropriate fractions were evaporated to a white foam
|
Type
|
DISSOLUTION
|
Details
|
This was dissolved in 7 ml of methanol
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=[N-])=CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 30 mmol |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(N=CN1[C@H]1[C@H](OCC)[C@H](O)[C@H](O1)CO)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |